![molecular formula C18H13F2N3O2 B2641258 2,6-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide CAS No. 941941-10-2](/img/structure/B2641258.png)
2,6-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide
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Description
2,6-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide is a chemical compound. It is related to crystalline forms, particularly Form II of N- (4- (l- (2,6-difluorobenzyl)-5- ((dimethylamino)methyl)-3- (6- methoxy-3-pyridazinyl)-2,4-dioxo-l,2,3,4-tetrahydrothieno [2,3- d ]pyrimidin-6-yl)phenyl)-N’-methoxy urea .
Molecular Structure Analysis
The molecular formula of 2,6-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide is C18H13F2N3O2 . Its average mass is 341.311 Da and its monoisotopic mass is 341.097595 Da . More detailed structural information can be obtained from a 2D or 3D molecular structure file .Scientific Research Applications
- Targeting Histone Deacetylases (HDACs) : The compound ABBV-075 (also known as mivebresib) is a clinical candidate derived from this structure. It exhibits excellent potency in biochemical and cellular analyses. ABBV-075 has demonstrated favorable exposure and half-life in animal models and humans. It shows promise in cancer progression and inflammation in mouse models .
- Ligand Synthesis : Researchers have used this compound to prepare ligands, such as N4Py 2Ar2. These ligands play a crucial role in synthesizing iron complexes employed in aromatic C−F hydroxylation reactions .
Cancer Research
Medicinal Chemistry
properties
IUPAC Name |
2,6-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c1-25-16-10-9-15(22-23-16)11-5-7-12(8-6-11)21-18(24)17-13(19)3-2-4-14(17)20/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSYYMJIWOAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
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